Deprenyl

Descripción

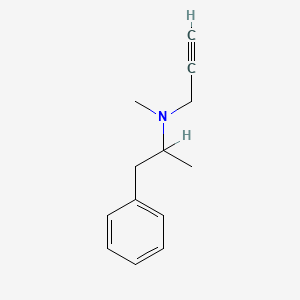

Structure

3D Structure

Propiedades

IUPAC Name |

N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZLKOACVSPNER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)N(C)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60860142 | |

| Record name | (+/-)-Deprenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Selegiline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015171 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.54e-02 g/L | |

| Record name | Selegiline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015171 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2323-36-6, 14611-51-9 | |

| Record name | (±)-Selegiline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2323-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deprenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002323366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Deprenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEPRENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPF682Q08V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Selegiline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015171 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

141 - 142 °C | |

| Record name | Selegiline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015171 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Discovery of Deprenyl's Selective MAO-B Inhibition

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed examination of the seminal discovery of (-)-Deprenyl's selective inhibition of the B-form of monoamine oxidase (MAO-B). It collates foundational quantitative data, outlines the key experimental methodologies that enabled this discovery, and presents visual representations of the biochemical pathways and experimental workflows. The discovery, spearheaded by József Knoll and his colleagues in the 1960s, marked a pivotal moment in neuropharmacology, paving the way for new therapeutic strategies in neurodegenerative diseases.

Introduction: The Monoamine Oxidase Landscape

Monoamine oxidases (MAO) are a family of mitochondrial-bound enzymes responsible for the oxidative deamination of neurotransmitters and xenobiotics. In 1968, Johnston's work revealed the existence of two distinct forms of MAO, termed MAO-A and MAO-B, distinguished by their substrate specificities and inhibitor sensitivities.

-

MAO-A preferentially metabolizes serotonin, norepinephrine, and epinephrine and is selectively inhibited by clorgyline.

-

MAO-B primarily acts on phenylethylamine and benzylamine and is potently inhibited by (-)-Deprenyl (selegiline).

The discovery of a selective inhibitor for MAO-B was a significant breakthrough. It allowed for the modulation of specific neurotransmitter pathways without the global suppression of monoamine metabolism, which was associated with the severe side effects of non-selective MAO inhibitors, such as the "cheese effect."

The Discovery of (-)-Deprenyl's Selectivity

Research led by József Knoll and conducted by his team, including Kálmán Magyar, was instrumental in identifying the unique properties of (-)-Deprenyl. Their work, beginning in the early 1960s, initially screened a series of propargylamine derivatives. Through systematic experimentation, they demonstrated that while both enantiomers of Deprenyl, (+)-Deprenyl and (-)-Deprenyl, were potent MAO inhibitors, the (-)-enantiomer possessed a remarkable and previously unseen selectivity for the B-form of the enzyme.

This selectivity was established through a series of in vitro and in vivo experiments, primarily using rat liver and brain homogenates. The researchers compared the inhibitory effects of this compound on the metabolism of various substrates known to be preferentially metabolized by either MAO-A or MAO-B.

Quantitative Analysis of Inhibition

The selectivity of (-)-Deprenyl was quantified by determining its inhibitory concentration (IC50) against the oxidation of MAO-A and MAO-B specific substrates. Early studies established a significant difference in potency, demonstrating that substantially lower concentrations of this compound were required to inhibit MAO-B activity compared to MAO-A.

| Inhibitor | Substrate (Preferred MAO Form) | Tissue Source | IC50 (M) | Selectivity Ratio (A/B) | Reference(s) |

| (-)-Deprenyl | Tyramine (A & B) | Rat Brain | 3.6 x 10⁻⁷ M | Knoll & Magyar (1972) | |

| (-)-Deprenyl | Serotonin (MAO-A) | Rat Brain | 2.0 x 10⁻⁵ M | ~10,000 | Knoll & Magyar (1972), Riederer et al. (2004) |

| (-)-Deprenyl | Phenylethylamine (MAO-B) | Rat Brain | 4.0 x 10⁻⁸ M | Knoll & Magyar (1972) | |

| (-)-Deprenyl | Benzylamine (MAO-B) | Rat Liver | 2.0 x 10⁻⁷ M | Knoll & Magyar (1972) | |

| Clorgyline | Serotonin (MAO-A) | Rat Brain | 4.0 x 10⁻⁹ M | Knoll & Magyar (1972) | |

| Clorgyline | Benzylamine (MAO-B) | Rat Liver | 1.0 x 10⁻⁵ M | Knoll & Magyar (12) |

Table 1: Comparative IC50 values demonstrating the selective inhibition of MAO-B by (-)-Deprenyl.

Core Experimental Protocols

The determination of MAO activity and its inhibition was primarily accomplished using radiochemical assays. The following is a generalized protocol based on the methodologies described in the foundational papers.

Objective: To measure the rate of oxidative deamination of a radiolabeled substrate by MAO in tissue homogenates and to determine the inhibitory potency of compounds like (-)-Deprenyl.

Materials:

-

Tissue: Rat brain or liver.

-

Buffers: 0.1 M or 0.25 M Phosphate buffer (pH 7.4).

-

Substrates (Radiolabeled): ¹⁴C-labelled serotonin (for MAO-A), ¹⁴C-labelled phenylethylamine or ¹⁴C-benzylamine (for MAO-B), ¹⁴C-tyramine (for both).

-

Inhibitors: (-)-Deprenyl, Clorgyline.

-

Reagents: Scintillation fluid, HCl, organic solvents (e.g., toluene, diethyl ether).

-

Equipment: Homogenizer, refrigerated centrifuge, water bath, scintillation counter.

Methodology:

-

Tissue Preparation:

-

Tissues (rat brain or liver) are dissected and homogenized in cold phosphate buffer.

-

The homogenate is centrifuged at a low speed (e.g., 600 x g for 10 minutes) to remove nuclei and cell debris. The resulting supernatant, containing mitochondria where MAO is located, is used as the enzyme source.

-

-

Inhibition Assay (Pre-incubation):

-

Aliquots of the tissue homogenate are pre-incubated with various concentrations of the inhibitor (e.g., (-)-Deprenyl) for a set period (e.g., 30 minutes) at 37°C. A control sample with no inhibitor is also prepared. This step allows the irreversible inhibitor to bind to the enzyme.

-

-

Enzymatic Reaction:

-

The reaction is initiated by adding the ¹⁴C-labelled substrate to the pre-incubated homogenate.

-

The mixture is incubated for a specific duration (e.g., 20-30 minutes) at 37°C, during which the MAO enzyme metabolizes the radiolabeled substrate into its corresponding aldehyde and other downstream products.

-

-

Reaction Termination and Product Extraction:

-

The reaction is stopped by adding acid (e.g., 2M HCl), which denatures the enzyme.

-

The deaminated, acidic metabolites are then extracted from the aqueous phase using an organic solvent (e.g., toluene or diethyl ether). The unmetabolized amine substrate remains in the aqueous phase.

-

-

Quantification:

-

An aliquot of the organic solvent layer, containing the radiolabeled metabolites, is transferred to a scintillation vial.

-

Scintillation fluid is added, and the radioactivity is measured using a liquid scintillation counter. The counts per minute (CPM) are directly proportional to the amount of product formed and thus to the MAO activity.

-

-

Data Analysis:

-

MAO activity is calculated based on the measured radioactivity.

-

Inhibition curves are generated by plotting the percentage of MAO activity against the logarithm of the inhibitor concentration.

-

The IC50 value—the concentration of inhibitor required to reduce MAO activity by 50%—is determined from this curve.

-

Visualizing the Mechanisms and Workflows

Biochemical Pathway of Monoamine Oxidase

The following diagram illustrates the distinct substrate preferences of MAO-A and MAO-B and the specific point of inhibition by this compound.

Caption: Selective inhibition of MAO-B by (-)-Deprenyl, preventing the metabolism of its preferred substrates.

Experimental Workflow for Determining MAO Inhibition

The diagram below outlines the sequential steps of the radiochemical assay used to quantify the inhibitory effect of this compound.

Caption: Radiochemical assay workflow for measuring MAO inhibition and determining IC50 values.

Conclusion and Impact

The discovery of (-)-Deprenyl's selective and irreversible inhibition of MAO-B was a landmark achievement in pharmacology. The meticulous experimental work of Knoll and his team provided the crucial quantitative evidence and a methodological framework for distinguishing between MAO-A and MAO-B inhibitors. This foundational research directly led to the clinical development of selegiline ((-)-Deprenyl) as a therapeutic agent for Parkinson's disease, where it functions to conserve dopamine levels in the brain by preventing its breakdown by MAO-B. The principles and techniques established during this discovery continue to influence modern drug design and neuropharmacological research.

The Role of Deprenyl (Selegiline) in Neurotransmitter Research and Dopamine Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deprenyl (Selegiline) is a selective, irreversible inhibitor of monoamine oxidase-B (MAO-B), an enzyme pivotal in the catabolism of dopamine. This guide provides a comprehensive technical overview of this compound's mechanism of action, its significant role in neurotransmitter research, and its intricate relationship with dopamine pathways. It delves into the quantitative aspects of its enzymatic inhibition, its effects on dopamine levels, and its neuroprotective properties beyond MAO-B inhibition. Detailed experimental protocols for key research methodologies are provided, alongside visualizations of critical signaling pathways and experimental workflows to facilitate a deeper understanding and application in a research and drug development context.

Introduction

First synthesized in the 1960s, this compound ((-)-Deprenyl; Selegiline) has become a cornerstone in neuropharmacological research and a therapeutic agent in the management of Parkinson's disease.[1][2] Its primary mechanism of action is the selective and irreversible inhibition of monoamine oxidase-B (MAO-B), an enzyme concentrated in the brain that is responsible for the degradation of key neurotransmitters, most notably dopamine.[3][4] This selective inhibition allows for the potentiation of dopaminergic neurotransmission, which is crucial in conditions characterized by dopamine deficiency, such as Parkinson's disease.[3] Beyond its symptomatic effects, research has unveiled multifaceted neuroprotective roles of this compound, including the suppression of oxidative stress and the inhibition of apoptotic pathways, some of which are independent of its MAO-B inhibitory activity.[5][6] This guide will explore the core technical aspects of this compound's function, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical processes.

Mechanism of Action

This compound's principal pharmacological action is its highly selective and irreversible inhibition of MAO-B.[1] MAO-B is a mitochondrial enzyme that catalyzes the oxidative deamination of monoamines, including dopamine and phenylethylamine.[7] By irreversibly binding to MAO-B, this compound prevents the breakdown of dopamine in the synaptic cleft, thereby increasing its availability and enhancing dopaminergic signaling.[8] At standard therapeutic doses (around 10 mg/day), this compound exhibits high selectivity for MAO-B over MAO-A, the latter being primarily responsible for the metabolism of serotonin and norepinephrine.[9][10] This selectivity is crucial for its safety profile, as it avoids the "cheese effect" (a hypertensive crisis) associated with non-selective MAO inhibitors.[11]

However, at higher concentrations (≥20 mg/day), this compound can also inhibit MAO-A.[12] The mechanism of action extends beyond simple enzyme inhibition. This compound has been shown to inhibit dopamine reuptake, further increasing synaptic dopamine concentrations.[13][14] Additionally, its metabolites, which include L-amphetamine and L-methamphetamine, may also contribute to its pharmacological effects, though to a lesser extent than the parent compound.[11][15]

Quantitative Data

The following tables summarize key quantitative data related to this compound's efficacy and pharmacological profile.

Table 1: In Vitro Inhibitory Activity of this compound

| Enzyme | IC50 Value | Selectivity | Reference |

| MAO-B | 51 nM | ~450-fold over MAO-A | [1] |

| MAO-A | 23 µM | - | [1] |

| Dopamine Reuptake (Striatum) | 98.6 µM | - | [14] |

Table 2: Clinical Efficacy of this compound in Parkinson's Disease (Monotherapy)

| Study Duration | Change in Unified Parkinson's Disease Rating Scale (UPDRS) Total Score (Mean Difference vs. Placebo) | Reference |

| 1 Month | -3.56 | [16] |

| 3 Months | -3.32 | [16] |

| 6 Months | -7.46 | [16] |

| 12 Months | -5.07 | [16] |

| 48 Months | -8.78 | [16] |

| 60 Months | -11.06 | [16] |

Table 3: Effect of this compound on Dopamine and its Metabolites in Rat Striatum

| Treatment | Dopamine (DA) | Dihydroxyphenylacetic Acid (DOPAC) | Homovanillic Acid (HVA) | Reference |

| Control | Baseline | Baseline | Baseline | [17] |

| This compound (10⁻⁴ M) | Increased resting and KCl-induced release | Concentration-dependent decrease | Not specified | [17] |

| Chronic this compound (0.25 mg/kg for 21 days) | Increased extracellular levels | Not specified | Not specified | [18] |

Signaling Pathways

This compound's influence extends to several critical intracellular signaling pathways, primarily revolving around dopamine metabolism and neuroprotection.

Dopamine Metabolism and Signaling

This compound's inhibition of MAO-B directly impacts the dopamine metabolic pathway, leading to an accumulation of dopamine in the presynaptic terminal and synaptic cleft. This enhances the activation of postsynaptic dopamine receptors (D1-D5), initiating downstream signaling cascades that regulate motor control, mood, and cognition.

Neuroprotective Anti-Apoptotic Pathway

Beyond its effects on dopamine levels, this compound exhibits neuroprotective properties by modulating anti-apoptotic pathways. Studies have shown that this compound can increase the expression of the anti-apoptotic protein Bcl-2.[5][13] This protein plays a crucial role in preventing the release of cytochrome c from the mitochondria, a key step in the intrinsic apoptotic cascade. By upregulating Bcl-2, this compound helps to maintain mitochondrial integrity and prevent programmed cell death of neurons.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments used in this compound research.

In Vitro MAO-B Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the inhibitory potential of compounds like this compound on MAO-B activity.

Materials:

-

MAO-B enzyme (human recombinant)

-

MAO-B substrate (e.g., Benzylamine or Tyramine)

-

Fluorescent probe (e.g., Amplex Red)

-

Horseradish peroxidase (HRP)

-

This compound (or other test inhibitors)

-

Positive control inhibitor (e.g., Selegiline)

-

MAO-B assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

96-well black, flat-bottom microplates

-

Microplate reader with fluorescence detection (Ex/Em = ~535/587 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound and other test compounds in a suitable solvent (e.g., DMSO).

-

Create a series of dilutions of the test compounds in the assay buffer. The final DMSO concentration should be below 1%.

-

Prepare the MAO-B enzyme solution in pre-warmed assay buffer.

-

Prepare the substrate solution containing the MAO-B substrate, fluorescent probe, and HRP in the assay buffer.

-

-

Assay Setup:

-

Add 50 µL of the MAO-B enzyme solution to each well of the 96-well plate.

-

Add 50 µL of the diluted test compounds or controls (assay buffer for negative control, known inhibitor for positive control) to the respective wells.

-

Incubate the plate for 10-15 minutes at 37°C to allow for enzyme-inhibitor interaction.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 50 µL of the substrate solution to each well.

-

Immediately begin measuring the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]

-

In Vivo Microdialysis for Dopamine Measurement

This protocol describes the use of microdialysis to measure extracellular dopamine levels in the brain of a freely moving animal following this compound administration.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Guide cannula

-

Microinfusion pump

-

Fraction collector

-

HPLC with electrochemical detection (HPLC-ECD)

-

Artificial cerebrospinal fluid (aCSF)

-

This compound solution for administration (e.g., intraperitoneal injection)

-

Anesthetics and analgesics

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the animal (e.g., rat) and place it in the stereotaxic apparatus.

-

Perform a craniotomy over the target brain region (e.g., striatum).

-

Implant the guide cannula at the desired stereotaxic coordinates and secure it with dental cement.

-

Allow the animal to recover for at least 48-72 hours.

-

-

Microdialysis Experiment:

-

Gently insert the microdialysis probe through the guide cannula into the target brain region of the awake, freely moving animal.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using the microinfusion pump.

-

Allow the system to equilibrate for 1-2 hours to establish a stable baseline of dopamine levels.

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) using the fraction collector.

-

Administer this compound to the animal.

-

Continue collecting dialysate samples at the same intervals for a defined period post-administration.

-

-

Sample Analysis:

-

Analyze the dopamine concentration in the collected dialysate samples using HPLC-ECD.

-

-

Histological Verification:

-

At the end of the experiment, euthanize the animal and perfuse the brain.

-

Section the brain and stain to verify the correct placement of the microdialysis probe.

-

-

Data Analysis:

PET Imaging for MAO-B Occupancy

This protocol details the use of Positron Emission Tomography (PET) with the radiotracer [11C]-L-deprenyl-D2 to measure the in vivo occupancy of MAO-B by this compound in the human brain.

Materials:

-

PET scanner

-

[11C]-L-deprenyl-D2 radiotracer

-

Arterial and venous cannulas

-

Automated blood sampling system

-

Gamma counter

-

This compound for oral administration

Procedure:

-

Baseline Scan:

-

Perform a baseline PET scan on the subject using [11C]-L-deprenyl-D2 to measure MAO-B activity before this compound administration.

-

Insert arterial and venous cannulas for blood sampling and radiotracer injection.

-

Inject a bolus of [11C]-L-deprenyl-D2 intravenously.

-

Acquire dynamic PET data for 60-90 minutes.

-

Collect arterial blood samples throughout the scan to measure the radiotracer concentration in plasma.

-

-

This compound Administration:

-

Administer a single or multiple doses of this compound to the subject.

-

-

Post-Dosing Scan:

-

Perform a second PET scan at a specified time after this compound administration, following the same procedure as the baseline scan.

-

-

Data Analysis:

-

Reconstruct the PET images and generate time-activity curves for different brain regions.

-

Analyze the time-activity data using a two-tissue compartment model with three rate constants (K1, k2, k3) to estimate the rate of specific binding to MAO-B (k3).

-

Calculate the MAO-B occupancy by this compound using the following formula:

-

Occupancy (%) = [(k3_baseline - k3_postdosing) / k3_baseline] * 100

-

-

This provides a quantitative measure of the extent to which this compound is inhibiting MAO-B in the brain.[2][21][22]

-

Conclusion

This compound's selective and irreversible inhibition of MAO-B has established it as a critical tool in neurotransmitter research and a valuable therapeutic for Parkinson's disease. Its ability to modulate dopamine pathways, coupled with its neuroprotective effects, underscores its complex and multifaceted pharmacological profile. The quantitative data and detailed experimental protocols presented in this guide offer a foundational resource for researchers and drug development professionals. The visualization of its impact on signaling pathways and experimental workflows aims to provide a clear and concise understanding of its mechanism and application. Further research into the non-MAO-B-related mechanisms of this compound will undoubtedly continue to uncover new therapeutic potentials for this remarkable compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In Vivo Measurement of Brain Monoamine Oxidase B Occupancy by Rasagiline, Using 11C-l-Deprenyl and PET | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 3. benchchem.com [benchchem.com]

- 4. Pharmacological aspects of (-)-deprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Monoamine oxidase inhibitors l-deprenyl and clorgyline protect nonmalignant human cells from ionising radiation and chemotherapy toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (-)-Deprenyl, a selective MAO-B inhibitor, with apoptotic and anti-apoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-apoptotic and apoptotic action of (-)-deprenyl and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition by this compound of dopamine uptake in rat striatum: a possible correlation between dopamine uptake and acetylcholine release inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Delayed development of symptomatic improvement by (--)-deprenyl in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound in Parkinson's disease: mechanisms, neuroprotective effect, indications and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuroprotective effect of L-deprenyl on the expression level of the Mst1 gene and inhibition of apoptosis in rat-model spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of MAO inhibitors on the high-affinity reuptake of biogenic amines in rat subcortical regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 16. Efficacy and safety of selegiline for the treatment of Parkinson's disease: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Release of endogenous dopamine from rat isolated striatum: effect of clorgyline and (-)-deprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effect of low-dose treatment with selegiline on dopamine transporter (DAT) expression and amphetamine-induced dopamine release in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. TPC - Analysis of [C-11]L-deprenyl-D2 [turkupetcentre.net]

- 22. Measurement of cerebral monoamine oxidase B activity using L-[11C]this compound and dynamic positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Studies on Deprenyl's Role in Aging and Longevity: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Deprenyl (Selegiline), a selective irreversible inhibitor of monoamine oxidase-B (MAO-B), was first synthesized by József Knoll in the 1960s.[1] Initially developed as a potential antidepressant, its unique pharmacological profile led to its investigation in the context of neurodegenerative diseases, particularly Parkinson's disease. The seminal early research, primarily from the 1980s and 1990s, uncovered compelling evidence suggesting that Deprenyl could extend the lifespan of various animal models. This discovery sparked significant interest in its potential as an anti-aging therapeutic. This technical guide provides an in-depth analysis of these foundational studies, focusing on the quantitative outcomes, experimental designs, and the proposed mechanisms of action that underpinned this pioneering research.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early, influential studies on this compound's effects on the lifespan of laboratory animals.

Table 1: Effects of this compound on Lifespan in Rodents

| Study (Year) | Animal Model | Age at Treatment Start | Dose and Administration | Mean Lifespan Increase (Treated vs. Control) | Maximum Lifespan Increase (Treated vs. Control) |

| Knoll (1988)[2] | Male Wistar Rats | 24 months | 0.25 mg/kg, s.c., 3x/week | 34.6% (197.98 weeks vs. 147.05 weeks) | 37.8% (226 weeks vs. 164 weeks) |

| Knoll et al. (1989)[3] | Male Rats | 24 months | 0.25 mg/kg, s.c., 3x/week | 30.5% (191.91 weeks vs. 147.05 weeks) | 37.8% (226 weeks vs. 164 weeks) |

| Milgram et al. (1990)[4] | Male Fischer 344 Rats | 23-25 months | 0.25 mg/kg, s.c., every other day | ~16% (133.7 days vs. 114.7 days post-treatment) | ~17% (248.4 days vs. 212.1 days post-treatment) |

| Kitani et al. (1993) | Male Fischer 344 Rats | 18 months | 0.5 mg/kg, s.c., 3x/week | 15% increase in life expectancy | Not specified |

| Kitani et al. (1993) | Male Fischer 344 Rats | 24 months | 0.5 mg/kg, s.c., 3x/week | 34% increase in life expectancy | Not specified |

| Kitani et al. (2006)[5] | Male Fischer 344 Rats | 18 months | 0.25 mg/kg, s.c., 3x/week | Significant increase | Inverse U-shaped dose-response |

| Kitani et al. (2006)[5] | Male Fischer 344 Rats | 18 months | 0.50 mg/kg, s.c., 3x/week | Significant increase | Inverse U-shaped dose-response |

| Kitani et al. (2006)[5] | Male Fischer 344 Rats | 18 months | 1.0 mg/kg, s.c., 3x/week | Shortened lifespan | Inverse U-shaped dose-response |

Table 2: Effects of this compound on Antioxidant Enzyme Activity

| Study (Year) | Animal Model | Brain Region(s) | Treatment Details | Change in Superoxide Dismutase (SOD) Activity | Change in Catalase (CAT) Activity |

| Knoll (1988)[2] | Male Rats | Striatum | 0.25 mg/kg, s.c., 3x/week (long-term) | Increased | Not specified |

| Kitani et al. (1994)[6] | Male Fischer 344 Rats | Substantia Nigra, Striatum, Cerebral Cortex | Short-term (3 weeks) continuous s.c. infusion | Significantly increased | Significantly increased |

| Kitani et al. (2006)[5] | Old (27-month) Rats | Brain dopaminergic regions | 0.25-2.0 mg/kg/inj., 3x/week for 1 month | Significantly increased (hormetic response) | Significantly increased (hormetic response) |

| Kitani et al. (2006)[5] | Old (27-month) Rats | Brain dopaminergic regions | 4.0 mg/kg/inj., 3x/week for 1 month | Significantly negative response | Significantly negative response |

Experimental Protocols

The following sections detail the methodologies of key early studies. The information is compiled from available abstracts and referenced materials.

Knoll (1988): "The striatal dopamine dependency of life span in male rats"

-

Animal Model: 132 male Wistar rats.[2]

-

Treatment Groups:

-

Study Duration: Treatment was initiated at 24 months of age and continued until the natural death of the animals.[2]

-

Endpoints:

-

Housing and Diet: Standard laboratory conditions (details not specified in abstract).

Milgram et al. (1990): "Maintenance on L-deprenyl prolongs life in aged male rats"

-

Animal Model: Male Fischer 344 rats.[4]

-

Treatment Groups:

-

Study Duration: Treatment was initiated at 23-25 months of age and continued until morbidity (requiring euthanasia) or natural death.[1][4]

-

Endpoints:

Kitani et al. (1994 & 2006): Studies on Dose-Dependency and Antioxidant Enzymes

-

Longevity Study (2006):

-

Antioxidant Enzyme Study (1994 & 2006):

-

Treatment: Short-term (3 weeks to 1 month) s.c. administration of various doses of this compound.[5][6]

-

Tissue Preparation: Brains were dissected, and specific regions (e.g., substantia nigra, striatum) were homogenized.

-

Superoxide Dismutase (SOD) Assay: While the exact early methods are not detailed in the abstracts, a common approach was the spectrophotometric assay based on the inhibition of the reduction of cytochrome c or nitroblue tetrazolium by superoxide radicals generated by a xanthine/xanthine oxidase system.

-

Catalase (CAT) Assay: A prevalent method involved monitoring the decomposition of hydrogen peroxide (H2O2) spectrophotometrically at 240 nm. The rate of decrease in absorbance is proportional to the catalase activity in the sample.

-

Signaling Pathways and Experimental Workflows

Proposed Mechanisms of this compound's Pro-Longevity Effects

Early research proposed two primary, potentially interconnected, mechanisms for this compound's anti-aging effects: the inhibition of MAO-B and the upregulation of antioxidant enzymes.

Caption: this compound's MAO-B Inhibition Pathway.

Caption: this compound's Antioxidant Upregulation Pathway.

General Experimental Workflow for Longevity Studies

The workflow for the seminal rodent longevity studies followed a consistent, long-term design.

Caption: General Workflow of Early this compound Longevity Studies.

Conclusion

The early preclinical research on (-)-Deprenyl provided a strong foundation for its consideration as a potential anti-aging compound. The pioneering work of Knoll, corroborated and expanded upon by researchers like Milgram and Kitani, demonstrated a consistent, dose-dependent effect on the lifespan of rodents. The proposed dual mechanisms of enhancing dopaminergic function through MAO-B inhibition and bolstering the brain's antioxidant defenses offered plausible explanations for these striking observations. While the magnitude of the lifespan extension varied between studies—likely due to differences in species, strain, and experimental protocols—the collective evidence pointed towards a significant pro-longevity effect. These foundational studies have paved the way for decades of further research into the neuroprotective and anti-aging properties of this compound and other MAO-B inhibitors.

References

- 1. um.edu.mt [um.edu.mt]

- 2. The striatal dopamine dependency of life span in male rats. Longevity study with (-)this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Striatal dopamine, sexual activity and lifespan. Longevity of rats treated with (-)this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Maintenance on L-deprenyl prolongs life in aged male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The necessity of having a proper dose of (-)this compound (D) to prolong the life spans of rats explains discrepancies among different studies in the past - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (-)this compound increases the life span as well as activities of superoxide dismutase and catalase but not of glutathione peroxidase in selective brain regions in Fischer rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on the Neuroprotective Properties of Deprenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deprenyl (Selegiline), a selective and irreversible inhibitor of monoamine oxidase-B (MAO-B), has long been a subject of interest in the field of neuropharmacology. Initially developed for the treatment of Parkinson's disease, a growing body of evidence has illuminated its significant neuroprotective properties, independent of its primary mechanism of MAO-B inhibition. This technical guide provides an in-depth overview of the foundational research that has established this compound as a promising neuroprotective agent. We will delve into its multifaceted mechanisms of action, supported by quantitative data from key in vitro and in vivo studies, detailed experimental protocols, and visualizations of the critical signaling pathways involved.

Core Mechanisms of Neuroprotection

This compound's neuroprotective effects are not attributed to a single mode of action but rather a synergistic combination of several mechanisms that collectively combat neuronal apoptosis, oxidative stress, and excitotoxicity.

Anti-Apoptotic Effects

A cornerstone of this compound's neuroprotective capacity is its ability to thwart the programmed cell death cascade known as apoptosis. This is achieved through the modulation of key regulatory proteins and signaling pathways.

-

Modulation of the Bcl-2 Protein Family: this compound has been shown to favorably alter the ratio of anti-apoptotic (Bcl-2) to pro-apoptotic (Bax) proteins. An increased Bcl-2/Bax ratio is a critical determinant of cell survival, as it prevents the release of cytochrome c from the mitochondria, a key step in the intrinsic apoptotic pathway.[1]

-

Inhibition of Apoptotic Signaling Cascades: Research suggests that this compound can interfere with downstream apoptotic signaling events. Evidence points towards the involvement of a yet-to-be-identified metabolite of this compound in exerting these anti-apoptotic effects.[2]

Antioxidant Properties

Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a major contributor to neuronal damage in neurodegenerative diseases. This compound mitigates oxidative stress through a dual approach:

-

Direct Scavenging of Free Radicals: this compound and its metabolites have been demonstrated to possess free radical scavenging activity.

-

Upregulation of Endogenous Antioxidant Enzymes: this compound treatment has been shown to increase the activity of key antioxidant enzymes, including superoxide dismutase (SOD) and catalase (CAT), in specific brain regions. These enzymes play a crucial role in detoxifying harmful ROS.

Modulation of Neurotrophic Factors

Neurotrophic factors are essential for the growth, survival, and differentiation of neurons. This compound has been found to upregulate the expression of these vital proteins, particularly Brain-Derived Neurotrophic Factor (BDNF). Increased BDNF levels can enhance neuronal resilience and promote synaptic plasticity.

Interaction with Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

Emerging research has identified GAPDH as a novel target for this compound's neuroprotective actions. By binding to GAPDH, this compound may prevent its nuclear translocation, a step implicated in the initiation of apoptotic pathways. This interaction is independent of its MAO-B inhibitory activity.

Quantitative Data from Preclinical and Clinical Studies

The neuroprotective effects of this compound have been quantified in numerous studies. The following tables summarize key findings from in vitro, in vivo, and clinical research.

| In Vitro Studies | |||

| Assay | Cell Line | Treatment/Insult | Key Quantitative Finding |

| Cell Viability (MTT Assay) | SH-SY5Y | Oxidative Stress | Increased cell viability by up to 51% in damaged cells.[1] |

| DNA Damage (Comet Assay) | SH-SY5Y | Peroxynitrite/Nitric Oxide | Almost complete protection from DNA damage. |

| Apoptosis (TUNEL Assay) | Rat Spinal Cord Injury Model | Spinal Cord Injury | Significant reduction in the percentage of apoptotic cells in this compound-treated group (3.48 ± 0.31%) compared to the untreated group (12.53 ± 0.95%).[1] |

| Mitochondrial Membrane Potential (JC-1 Assay) | Brain Mitochondria | Dopamine-induced stress | Attenuated the alteration of membrane potential.[3] |

| Gene Expression (Real-time PCR) | Rat Spinal Cord Injury Model | Spinal Cord Injury | Increased expression of anti-apoptotic genes Nrf2 (2.24 ± 0.25) and Bcl-2 (8.11 ± 0.81) compared to the untreated group (Nrf2: 0.19 ± 0.04; Bcl-2: 1.08 ± 0.08).[1] |

| In Vivo Studies | |||

| Model | Parameter Measured | Treatment | Key Quantitative Finding |

| MPTP Mouse Model of Parkinson's Disease | Striatal Dopamine Levels | MPTP followed by this compound | Chronic this compound administration did not restore depleted neostriatal dopamine levels.[4][5] |

| Adult Rat Brain | Antioxidant Enzyme Activity | Low-Dose this compound (0.0025 mg/kg/day) | Increased Total SOD activity in the cortex (0.74 ± 0.03 U/mg protein) and striatum (0.75 ± 0.02 U/mg protein) compared to control (0.53 ± 0.02 U/mg protein). Increased Catalase activity in the cortex (27.34 ± 3.11 U/mg protein) and striatum (22.22 ± 1.85 U/mg protein) compared to control (10.33 ± 1.01 U/mg protein).[6] |

| Adult Rat Brain | Antioxidant Enzyme Activity | High-Dose this compound (0.25 mg/kg/day) | Reduced SOD activity compared to the low-dose group. Decreased Catalase activity in the striatum (9.85 ± 1.09 U/mg protein) compared to the low-dose group.[6] |

| Clinical Trials (DATATOP) | ||

| Parameter | Treatment Group | Key Quantitative Finding |

| Primary Endpoint (Time to requiring Levodopa) | This compound (10 mg/day) | Significantly delayed the time until disability required Levodopa therapy after a mean of 14 ± 6 months of observation.[7][8] |

| UPDRS Score | Selegiline | Reduced the rate of worsening in various Unified Parkinson's Disease Rating Scale (UPDRS) subscores by approximately half in the first year.[9] |

| Cerebrospinal Fluid (CSF) Homovanillic Acid (HVA) | Selegiline | A significantly greater decline in HVA concentration (9.2 +/- 12.7 ng/mL) compared to subjects not receiving selegiline (3.2 +/- 14.4 ng/mL) after medication withdrawal, indicating persistent MAO inhibition. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the foundational research on this compound's neuroprotective properties.

Comet Assay for DNA Damage in SH-SY5Y Cells

Objective: To quantitatively assess DNA strand breaks in individual cells following exposure to a genotoxic agent and to evaluate the protective effect of this compound.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Complete culture medium (e.g., DMEM/F12 with FBS and antibiotics)

-

This compound (Selegiline)

-

Genotoxic agent (e.g., H₂O₂, peroxynitrite donor SIN-1)

-

Low melting point agarose (LMA)

-

Normal melting point agarose (NMA)

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., SYBR Green, Propidium Iodide)

-

Microscope slides

Procedure:

-

Cell Culture and Treatment:

-

Culture SH-SY5Y cells in complete medium to ~80% confluency.

-

Pre-treat cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

-

Expose the cells to the genotoxic agent for a defined period (e.g., 3 hours with SIN-1). Include a vehicle control and a positive control (genotoxic agent alone).

-

-

Slide Preparation:

-

Coat microscope slides with a layer of 1% NMA and allow to dry.

-

Harvest and resuspend treated cells in PBS at a concentration of 1 x 10⁵ cells/mL.

-

Mix 10 µL of cell suspension with 90 µL of 1% LMA at 37°C.

-

Pipette the cell-agarose mixture onto the pre-coated slide and cover with a coverslip.

-

Solidify the agarose at 4°C for 10 minutes.

-

-

Lysis:

-

Carefully remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

-

-

DNA Unwinding and Electrophoresis:

-

Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow for DNA unwinding.

-

Perform electrophoresis at ~25 V and 300 mA for 20-30 minutes at 4°C.

-

-

Neutralization and Staining:

-

Gently wash the slides with neutralization buffer three times for 5 minutes each.

-

Stain the slides with the DNA staining solution.

-

-

Visualization and Analysis:

-

Visualize the comets using a fluorescence microscope.

-

Analyze at least 50-100 comets per slide using specialized software to quantify parameters such as tail length, tail intensity, and olive tail moment.

-

Western Blot for Bcl-2 and Bax Protein Expression

Objective: To determine the relative protein levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax in neuronal cells following this compound treatment.

Materials:

-

Neuronal cells (e.g., SH-SY5Y)

-

This compound

-

Apoptosis-inducing agent (optional)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis and Protein Quantification:

-

Treat cells with this compound and/or an apoptosis-inducing agent.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane with TBST three times for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST three times for 10 minutes each.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the Bcl-2 and Bax band intensities to the loading control.

-

Calculate the Bcl-2/Bax ratio for each sample.

-

Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assays in Brain Tissue

Objective: To measure the enzymatic activity of SOD and CAT in brain tissue homogenates from animals treated with this compound.

Materials:

-

Brain tissue (e.g., striatum, cortex)

-

Homogenization buffer (e.g., potassium phosphate buffer with protease inhibitors)

-

SOD assay kit (e.g., based on the inhibition of a water-soluble tetrazolium salt reduction)

-

CAT assay kit (e.g., based on the reaction of H₂O₂ with a chromogen)

-

Spectrophotometer or microplate reader

Procedure:

-

Tissue Homogenization:

-

Dissect the brain region of interest on ice.

-

Homogenize the tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.

-

Collect the supernatant for the enzyme assays.

-

Determine the protein concentration of the supernatant.

-

-

SOD Activity Assay:

-

Follow the instructions of the specific SOD assay kit being used.

-

Typically, the assay involves the generation of superoxide radicals by a xanthine/xanthine oxidase system.

-

The superoxide radicals reduce a tetrazolium salt to a colored formazan product.

-

SOD in the sample competes for the superoxide radicals, thereby inhibiting the colorimetric reaction.

-

Measure the absorbance at the appropriate wavelength and calculate the percentage of inhibition.

-

SOD activity is typically expressed as units per milligram of protein.

-

-

CAT Activity Assay:

-

Follow the instructions of the specific CAT assay kit.

-

These assays are generally based on the reaction of catalase with a known concentration of hydrogen peroxide (H₂O₂).

-

The remaining H₂O₂ is then reacted with a chromogen to produce a colored product.

-

The decrease in H₂O₂ concentration is proportional to the catalase activity.

-

Measure the absorbance at the appropriate wavelength and calculate the catalase activity.

-

Catalase activity is often expressed as units per milligram of protein.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex molecular interactions and experimental processes is crucial for a comprehensive understanding of this compound's neuroprotective actions. The following diagrams were generated using Graphviz (DOT language) to illustrate these relationships.

Caption: Signaling pathways of this compound's neuroprotective effects.

Caption: Experimental workflow for the Comet Assay.

Caption: Experimental workflow for Western Blot analysis.

Conclusion

The foundational research on this compound has unequivocally established its neuroprotective potential, which extends beyond its well-documented role as a MAO-B inhibitor. Through its anti-apoptotic, antioxidant, and neurotrophic factor-modulating properties, this compound presents a multifaceted approach to combating the complex pathology of neurodegenerative diseases. The quantitative data from a range of experimental models provide a solid basis for its therapeutic promise. The detailed protocols and pathway visualizations included in this guide are intended to serve as a valuable resource for researchers and drug development professionals dedicated to advancing the field of neuroprotection and exploring the full therapeutic potential of this compound and related compounds. Further investigation into the intricate signaling cascades and the identification of its active metabolites will undoubtedly pave the way for the development of more targeted and effective neuroprotective strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 5. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (-)-Deprenyl protects human dopaminergic neuroblastoma SH-SY5Y cells from apoptosis induced by peroxynitrite and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DATATOP: a decade of neuroprotective inquiry. Parkinson Study Group. This compound And Tocopherol Antioxidative Therapy Of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. parkinson-study-group.org [parkinson-study-group.org]

Historical overview of Deprenyl's development and pharmacological action

A Technical Guide for Researchers and Drug Development Professionals

This in-depth guide provides a comprehensive historical overview of the development of Deprenyl, also known as Selegiline, and a detailed examination of its pharmacological action. It is intended for researchers, scientists, and professionals in the field of drug development who seek a thorough understanding of this significant monoamine oxidase inhibitor.

Historical Development of this compound

This compound ((-)-Deprenyl or L-Deprenyl), later named Selegiline, was first synthesized in the early 1960s by a team of Hungarian researchers led by Dr. József Knoll at the Semmelweis University in Budapest.[1][2][3] The initial goal of their research was to develop a new type of antidepressant. The racemic mixture of the compound was initially designated E-250.[1][4]

Subsequent research focused on the levorotatory enantiomer, (-)-Deprenyl, which demonstrated a more favorable pharmacological profile.[4] The first publication on E-250 appeared in Hungarian in 1964, followed by an English paper in 1965.[1] Preliminary clinical trials with the racemic mixture in depressed patients were published in German in 1965, with the first English-language paper on its antidepressant efficacy appearing in 1967.[1][5] A significant clinical trial confirming the antidepressant effect of (-)-Deprenyl was published in 1971.[1][5]

A pivotal discovery in the history of this compound was made by Knoll in 1967, when he found that it was a unique monoamine oxidase (MAO) inhibitor that did not potentiate the hypertensive effects of tyramine, a common issue with other MAO inhibitors known as the "cheese effect".[1][6] This discovery highlighted the drug's selective nature. Further research elucidated that this compound is a selective, irreversible inhibitor of monoamine oxidase type B (MAO-B).[7][8]

This selectivity for MAO-B led to a shift in its therapeutic focus. In the mid-1970s, Dr. Walther Birkmayer and his team in Vienna initiated the use of this compound in the treatment of Parkinson's disease.[9][10] Their research demonstrated that by inhibiting MAO-B, this compound could spare dopamine in the brain, thereby alleviating the motor symptoms of Parkinson's disease.[9][11] This led to its widespread use as an adjunct therapy for Parkinson's disease, often in combination with L-dopa.[12][13]

Pharmacological Action of this compound

This compound's primary mechanism of action is the selective and irreversible inhibition of monoamine oxidase type B (MAO-B).[7][8] MAO-B is a key enzyme responsible for the degradation of several important neurotransmitters, most notably dopamine.[14][15]

Selective MAO-B Inhibition

This compound exhibits a high degree of selectivity for MAO-B over its isoenzyme, MAO-A.[13] This selectivity is dose-dependent, with lower doses primarily inhibiting MAO-B.[16] At higher doses, this selectivity can be lost, leading to the inhibition of MAO-A as well.[16][17] The irreversible nature of the inhibition means that the restoration of MAO-B activity requires the synthesis of new enzyme molecules.[18]

Data Presentation: Inhibitory Potency of this compound (Selegiline)

| Enzyme | Inhibitor | IC50 Value | Ki Value | Species | Source |

| MAO-B | Selegiline | 51 nM | - | Human (recombinant) | [13] |

| MAO-A | Selegiline | 23 µM | - | Human (recombinant) | [13] |

| MAO-B | (-)-Deprenyl | 11.25 nmol/l | - | Rat (brain) | [18] |

| MAO-A | (-)-Deprenyl | >1000 µmol/l | - | Rat (hypothalamus) | [19] |

| MAO-B | Rasagiline | 0.014 µM | - | Human (brain) | [20] |

| MAO-A | Rasagiline | 0.7 µM | - | Human (brain) | [20] |

| MAO-B | Safinamide | 0.079 µM | - | Human (brain) | [20] |

| MAO-A | Safinamide | 80 µM | - | Human (brain) | [20] |

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.

Dopamine Metabolism and Signaling Pathway

By inhibiting MAO-B, this compound prevents the breakdown of dopamine in the brain.[14][21] This leads to an increase in the synaptic concentration of dopamine, thereby enhancing dopaminergic neurotransmission.[16][22] This "dopamine sparing" effect is the primary basis for its therapeutic efficacy in Parkinson's disease.[9][11]

The metabolic pathway of dopamine involves its conversion to 3,4-dihydroxyphenylacetic acid (DOPAC) by MAO, followed by further metabolism by catechol-O-methyltransferase (COMT) to homovanillic acid (HVA).[14][21] this compound's inhibition of MAO-B blocks the initial step in this degradation pathway.

Neuroprotective Effects

Beyond its symptomatic effects, research suggests that this compound may also possess neuroprotective properties.[12][22] These effects are thought to be mediated through several mechanisms, including:

-

Reduction of Oxidative Stress: The metabolism of dopamine by MAO-B generates reactive oxygen species (ROS), which can lead to oxidative stress and neuronal damage.[21][22] By inhibiting MAO-B, this compound reduces the production of these harmful byproducts.[22]

-

Induction of Antioxidant Enzymes: this compound has been shown to upregulate the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.[12]

-

Anti-apoptotic Effects: this compound has been found to interfere with apoptotic signaling pathways, thereby protecting neurons from programmed cell death.[7]

Experimental Protocols

The determination of MAO inhibitory activity and selectivity is crucial for the characterization of compounds like this compound. Various in vitro assays are employed for this purpose.

In Vitro Fluorometric MAO Inhibition Assay

This is a common and sensitive method for measuring MAO activity and inhibition. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.[6][23]

Principle: MAO enzymes oxidize their substrates, producing an aldehyde, ammonia, and H₂O₂. The H₂O₂ is then used in a horseradish peroxidase (HRP)-coupled reaction to convert a non-fluorescent probe (e.g., Amplex Red) into a highly fluorescent product (resorufin), which can be measured.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO substrate (e.g., p-tyramine for both MAO-A and MAO-B, or specific substrates like kynuramine)[6][24]

-

Test inhibitor (this compound) and reference inhibitors (e.g., Clorgyline for MAO-A, Pargyline or Selegiline for MAO-B)[25]

-

Fluorescent probe (e.g., Amplex Red)

-

Horseradish peroxidase (HRP)

-

Assay buffer (e.g., sodium phosphate buffer, pH 7.4)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test inhibitor (this compound) and reference inhibitors in the assay buffer.

-

Enzyme and Inhibitor Incubation: Add the MAO enzyme (either MAO-A or MAO-B) to the wells of the microplate. Then, add the different concentrations of the inhibitor or vehicle control. Incubate for a specific period (e.g., 15-30 minutes) at 37°C to allow for inhibitor-enzyme interaction.

-

Reaction Initiation: Prepare a working solution containing the substrate, fluorescent probe, and HRP in the assay buffer. Add this solution to each well to start the reaction.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm for resorufin) over time (kinetic assay) or at a single endpoint after a specific incubation period (e.g., 30-60 minutes) at 37°C, protected from light.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percent inhibition relative to the vehicle control and plot the results against the inhibitor concentration to calculate the IC50 value.

Radiochemical Assay for MAO Activity

This method directly measures the conversion of a radiolabeled substrate to its product.[3]

Principle: A radiolabeled substrate (e.g., [¹⁴C]-tyramine) is incubated with the MAO enzyme. After the reaction, the unreacted substrate and the product are separated (e.g., by solvent extraction or chromatography), and the radioactivity of the product is quantified to determine the enzyme activity.

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing the MAO enzyme source (e.g., brain mitochondria), buffer, and the test inhibitor at various concentrations.

-

Incubation: Pre-incubate the mixture to allow for inhibitor binding.

-

Reaction Initiation: Add the radiolabeled substrate to start the reaction and incubate at 37°C.

-

Reaction Termination: Stop the reaction by adding acid (e.g., HCl).

-

Product Extraction: Extract the radiolabeled product using an organic solvent (e.g., toluene).

-

Quantification: Measure the radioactivity of the extracted product using a scintillation counter.

-

Data Analysis: Calculate the enzyme activity and inhibition at each inhibitor concentration to determine the IC50 value.

Conclusion

This compound (Selegiline) has a rich history, evolving from a potential antidepressant to a cornerstone therapy for Parkinson's disease. Its pharmacological action as a selective and irreversible MAO-B inhibitor is well-characterized, leading to a "dopamine sparing" effect that provides significant symptomatic relief. Furthermore, its potential neuroprotective properties continue to be an active area of research. A thorough understanding of its historical development, mechanism of action, and the experimental methodologies used to characterize it is essential for researchers and clinicians working in the field of neuropharmacology.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. An examination of the reliability of the radiochemical assay for monoamine oxidases A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. promega.com [promega.com]

- 5. A novel neuroprotective mechanism of selegiline by suppressing the pro-apoptotic activity of protein disulfide isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. assaygenie.com [assaygenie.com]

- 8. Selegiline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 10. resources.bio-techne.com [resources.bio-techne.com]

- 11. A critical appraisal of MAO-B inhibitors in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuroprotective actions of selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Dopamine - Wikipedia [en.wikipedia.org]

- 15. en.humanmetabolome.com [en.humanmetabolome.com]

- 16. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]

- 17. Evidence that formulations of the selective MAO-B inhibitor, selegiline, which bypass first-pass metabolism, also inhibit MAO-A in the human brain (Journal Article) | OSTI.GOV [osti.gov]

- 18. Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effect of MAO inhibitors on the high-affinity reuptake of biogenic amines in rat subcortical regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. What is the mechanism of Selegiline? [synapse.patsnap.com]

- 23. benchchem.com [benchchem.com]

- 24. criver.com [criver.com]

- 25. benchchem.com [benchchem.com]

Unraveling the Neuroprotective Mechanisms of Deprenyl: An In-depth Technical Guide on its Anti-Apoptotic and Antioxidant Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deprenyl (Selegiline), a selective irreversible inhibitor of monoamine oxidase-B (MAO-B), has long been utilized in the management of Parkinson's disease. Beyond its symptomatic effects, a compelling body of evidence has illuminated its neuroprotective properties, primarily attributed to its anti-apoptotic and antioxidant activities. This technical guide delves into the core mechanisms underlying these effects, presenting a comprehensive overview of the signaling pathways involved, quantitative data from key studies, and detailed experimental protocols for researchers investigating neuroprotective compounds. The information is intended to provide a robust resource for scientists and drug development professionals exploring the therapeutic potential of this compound and similar agents in neurodegenerative diseases.

Introduction

Neurodegenerative disorders are characterized by the progressive loss of neuronal structure and function, often culminating in apoptosis, or programmed cell death. A key contributor to this neurodegenerative cascade is oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system. This compound has emerged as a compound of significant interest due to its dual capacity to mitigate both apoptotic and oxidative pathways.[1][2] This guide will explore the multifaceted actions of this compound, from its well-established role as an MAO-B inhibitor to its influence on mitochondrial function and gene expression.

Anti-Apoptotic Effects of this compound

This compound exerts its anti-apoptotic effects through several interconnected mechanisms, primarily centered on the regulation of the intrinsic apoptotic pathway.

Modulation of the Bcl-2 Family of Proteins

The Bcl-2 family of proteins plays a pivotal role in regulating apoptosis, with members such as Bcl-2 being anti-apoptotic and others like Bax being pro-apoptotic. The ratio of these proteins is a critical determinant of cell fate. This compound has been shown to upregulate the expression of the anti-apoptotic protein Bcl-2.[3] This shift in the Bcl-2/Bax ratio helps to stabilize the mitochondrial outer membrane, preventing the release of cytochrome c and the subsequent activation of the caspase cascade.

A study on a rat model of spinal cord injury demonstrated that L-deprenyl treatment significantly increased the mRNA levels of Bcl-2.[4]

Inhibition of Caspase Activation

Caspases are a family of cysteine proteases that execute the apoptotic program. A key executioner caspase is caspase-3. This compound has been observed to suppress the activation of caspase-3, thereby halting the final steps of apoptosis.[3] At low concentrations (10⁻⁹ to 10⁻¹³ M), (-)-deprenyl was found to maintain caspase-3 activity at control levels in serum-deprived A-2058 human melanoma cells.[1] However, at high concentrations (10⁻³ M), it induced very high caspase-3 activity, indicating a dose-dependent biphasic effect.[1]

Signaling Pathways Involved in Anti-Apoptosis

This compound's anti-apoptotic effects are mediated through complex signaling pathways. One key pathway involves the activation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway.[3] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including anti-apoptotic proteins.

This compound-mediated activation of the Nrf2/ARE pathway.

Antioxidant Effects of this compound

This compound's antioxidant properties are multifaceted, involving both direct scavenging of free radicals and the enhancement of endogenous antioxidant defense systems.

Inhibition of Monoamine Oxidase-B (MAO-B)

MAO-B is a mitochondrial enzyme responsible for the oxidative deamination of neurotransmitters, particularly dopamine. This process generates hydrogen peroxide (H₂O₂), a significant source of ROS in the brain.[2] By irreversibly inhibiting MAO-B, this compound reduces the production of H₂O₂ and subsequent oxidative stress.[2]

Enhancement of Antioxidant Enzyme Activity

This compound has been shown to increase the activity of key antioxidant enzymes, including superoxide dismutase (SOD) and catalase (CAT).[5][6] SOD catalyzes the dismutation of the superoxide radical (O₂⁻) into oxygen and H₂O₂, while CAT decomposes H₂O₂ into water and oxygen. The coordinated upregulation of these enzymes provides a powerful defense against oxidative damage.

Mitochondrial Protection

Mitochondria are the primary site of cellular ROS production and are also highly susceptible to oxidative damage. This compound helps to maintain mitochondrial integrity and function. It has been shown to preserve the mitochondrial membrane potential (ΔΨm), a critical factor for ATP production and cell viability.[7] A collapse in ΔΨm is an early event in apoptosis.

This compound's multifaceted antioxidant mechanisms.

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various studies investigating the anti-apoptotic and antioxidant effects of this compound.

Table 1: Effect of this compound on Apoptosis

| Cell Type/Model | Treatment/Concentration | Outcome Measure | Result | Reference |

| A-2058 human melanoma cells | Serum deprivation + 10⁻⁹ - 10⁻¹³ M (-)-deprenyl | Apoptosis | Decreased apoptosis | [1] |

| Rat model of spinal cord injury | 5 mg/kg L-deprenyl | TUNEL-positive cells | Significant reduction in apoptotic cells (3.48 ± 0.31%) compared to untreated (12.53 ± 0.95%) | [4] |

| PC12 cells | Serum and NGF withdrawal + < 10⁻⁹ M (-)-deprenyl | Cell death and DNA fragmentation | Concentration-dependent reduction | [8] |

Table 2: Effect of this compound on Gene Expression

| Model | Treatment/Concentration | Gene | Change in mRNA Levels | Reference |

| Rat model of spinal cord injury | 5 mg/kg L-deprenyl | Bcl-2 | 8.11 ± 0.81 (relative to control) | [4] |

| Rat model of spinal cord injury | 5 mg/kg L-deprenyl | Nrf2 | 2.24 ± 0.25 (relative to control) | [4] |

| Rat model of spinal cord injury | 5 mg/kg L-deprenyl | PGC1α | 17.81 ± 1.22 (relative to control) | [4] |

Table 3: Effect of this compound on Antioxidant Enzyme Activity in Rat Brain

| Brain Region | Treatment | Total SOD Activity (U/mg protein) | Catalase Activity (nmol/min/mg protein) | Reference |

| Cortex | Control | 0.53 ± 0.02 | 10.33 ± 1.01 | [5] |

| Low Dose this compound (0.0025 mg/kg/day) | 0.74 ± 0.03 | 27.34 ± 3.11 | [5] | |

| Striatum | Control | 0.53 ± 0.02 | 10.33 ± 1.01 | [5] |

| Low Dose this compound (0.0025 mg/kg/day) | 0.75 ± 0.02 | 22.22 ± 1.85 | [5] | |

| Hippocampus (CA1) | Control | 0.53 ± 0.02 | 10.33 ± 1.01 | [5] |

| Low Dose this compound (0.0025 mg/kg/day) | 0.75 ± 0.02 | 16.62 ± 2.15 | [5] |

Table 4: Dose-Dependent Effect of this compound on Antioxidant Enzymes in Young Male Rat Striatum

| Treatment (mg/kg/day for 3 weeks) | Total SOD Activity (U/mg protein) | Catalase Activity (U/mg protein) | Reference |

| Saline (Control) | ~3.0 | ~8.5 | [6] |

| 2.0 mg/kg/day (-)-deprenyl | ~9.0 (three-fold increase) | ~14.4 (60% increase) | [6] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis Detection

Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis.

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs.

Workflow:

TUNEL Assay Workflow.

Detailed Steps:

-

Sample Preparation:

-

For cell cultures: Grow cells on coverslips or in culture plates.

-

For tissue sections: Prepare paraffin-embedded or frozen tissue sections.

-

-

Fixation: Fix samples with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15-30 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 2-15 minutes at room temperature to allow entry of the labeling reagents.

-

TdT Labeling Reaction: Incubate the samples with the TUNEL reaction mixture, containing TdT and labeled dUTPs (e.g., BrdUTP or fluorescently-labeled dUTP), in a humidified chamber at 37°C for 60 minutes.

-

Detection:

-

If using BrdUTP, follow with an incubation with an anti-BrdU antibody conjugated to a fluorescent dye.

-

If using a directly fluorescently-labeled dUTP, proceed to visualization.

-

-

Counterstaining (Optional): Stain the nuclei with a DNA dye such as DAPI or Hoechst to visualize all cells.

-

Imaging and Analysis: Visualize the samples using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence. Quantify the percentage of TUNEL-positive cells.

Caspase-3 Activity Assay

Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis.

Principle: This assay utilizes a synthetic peptide substrate for caspase-3 (e.g., DEVD) conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter. Cleavage of the substrate by active caspase-3 releases the reporter, which can be quantified.

Workflow:

Caspase-3 Activity Assay Workflow.

Detailed Steps:

-

Sample Preparation:

-

Induce apoptosis in cell cultures.

-

Prepare cell or tissue lysates using a lysis buffer provided with the assay kit.

-

-

Protein Quantification: Determine the protein concentration of the lysates to normalize the caspase activity.

-

Assay Reaction:

-

In a 96-well plate, add the cell lysate to the reaction buffer containing DTT.

-

Add the caspase-3 substrate (e.g., DEVD-pNA).

-

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Measurement:

-

For colorimetric assays (pNA), measure the absorbance at 405 nm using a microplate reader.

-